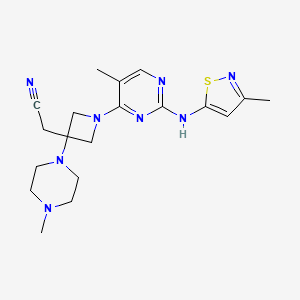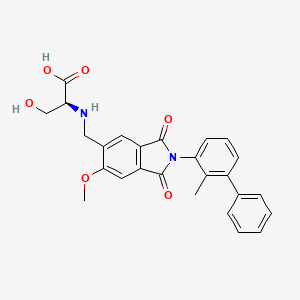![molecular formula C27H27N5O4 B10856130 [(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)
[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 16d, identified by the PubMed ID 36573286, is a synthetic organic compound known for its role as a cystic fibrosis transmembrane conductance regulator activator. It has been optimized for high solubility, making it suitable for formulation as eye drops, primarily as a potential topical treatment for dry eye disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of compound 16d involves the reaction of 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with 2-methylpiperazine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then reacted with phenylmethanone under similar conditions to yield compound 16d .
Industrial Production Methods
Industrial production of compound 16d follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Compound 16d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, typically in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Compound 16d has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in modulating cystic fibrosis transmembrane conductance regulator activity.
Industry: It is used in the formulation of pharmaceutical products, particularly eye drops.
Wirkmechanismus
Compound 16d exerts its effects by activating the cystic fibrosis transmembrane conductance regulator. This activation enhances the transport of chloride ions across cell membranes, which helps to maintain proper hydration of the ocular surface. The molecular targets involved include the cystic fibrosis transmembrane conductance regulator protein and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 16a: Ein weiterer Aktivator des Transmembran-Leitfähigkeitsregulators für zystische Fibrose mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten.
Verbindung 16b: Ähnlich in der Struktur, aber mit Variationen im Pyrazolo[1,5-a]pyrimidinring.
Verbindung 16c: Ähnlich in der Struktur, aber mit unterschiedlichen funktionellen Gruppen, die an den Phenylring gebunden sind.
Einzigartigkeit
Verbindung 16d ist aufgrund ihrer hohen Löslichkeit und Kompatibilität mit der Formulierung als Augentropfen einzigartig. Dies macht sie besonders gut geeignet für topische Anwendungen bei der Behandlung des trockenen Auges und unterscheidet sie von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C27H27N5O4 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H27N5O4/c1-18-17-30(13-14-31(18)26(33)19-7-5-4-6-8-19)27(34)21-16-25-28-12-11-22(32(25)29-21)20-9-10-23(35-2)24(15-20)36-3/h4-12,15-16,18H,13-14,17H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
IZQQHYQEKBFWAG-SFHVURJKSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC |
Kanonische SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)

![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)

![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)

